molecular formula C12H12S B14112680 3-Methyl-4-(p-tolyl)thiophene

3-Methyl-4-(p-tolyl)thiophene

Cat. No.: B14112680
M. Wt: 188.29 g/mol
InChI Key: ORXGQTNMBBCHBA-UHFFFAOYSA-N
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Description

3-Methyl-4-(p-tolyl)thiophene: is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse applications in medicinal chemistry, material science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(p-tolyl)thiophene can be achieved through various methods. One common approach involves the Paal-Knorr synthesis , where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring . Another method is the Gewald reaction , which involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves catalytic processes using nickel or palladium-based catalysts. These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-(p-tolyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring into dihydrothiophene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the α-position of the thiophene ring.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(p-tolyl)thiophene depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the thiophene ring allows for π-π interactions and hydrogen bonding, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-4-(p-tolyl)thiophene is unique due to the presence of both a methyl group and a p-tolyl group, which impart distinct electronic and steric properties.

Properties

Molecular Formula

C12H12S

Molecular Weight

188.29 g/mol

IUPAC Name

3-methyl-4-(4-methylphenyl)thiophene

InChI

InChI=1S/C12H12S/c1-9-3-5-11(6-4-9)12-8-13-7-10(12)2/h3-8H,1-2H3

InChI Key

ORXGQTNMBBCHBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC=C2C

Origin of Product

United States

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